molecular formula C11H19Cl B2404420 1-(Chloromethyl)-3-pentylbicyclo[1.1.1]pentane CAS No. 2287285-94-1

1-(Chloromethyl)-3-pentylbicyclo[1.1.1]pentane

Cat. No.: B2404420
CAS No.: 2287285-94-1
M. Wt: 186.72
InChI Key: OSAFSKYFWGBBDA-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-pentylbicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. Bicyclo[1.1.1]pentanes are known for their unique three-dimensional structure, which imparts distinct physicochemical properties. These compounds have garnered significant interest in organic and medicinal chemistry due to their potential as bioisosteres for para-substituted benzene rings, offering enhanced solubility, membrane permeability, and metabolic stability .

Chemical Reactions Analysis

1-(Chloromethyl)-3-pentylbicyclo[1.1.1]pentane undergoes various chemical reactions, including substitution, oxidation, and reduction.

  • Substitution Reactions

  • Oxidation Reactions

    • Common reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
    • Conditions: Conducted under acidic or basic conditions.
    • Major products: Oxidized bicyclo[1.1.1]pentane derivatives.
  • Reduction Reactions

    • Common reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
    • Conditions: Typically carried out under anhydrous conditions.
    • Major products: Reduced bicyclo[1.1.1]pentane derivatives.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-pentylbicyclo[1.1.1]pentane involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(Chloromethyl)-3-pentylbicyclo[1.1.1]pentane can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(chloromethyl)-3-pentylbicyclo[1.1.1]pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19Cl/c1-2-3-4-5-10-6-11(7-10,8-10)9-12/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAFSKYFWGBBDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC12CC(C1)(C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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